![molecular formula C16H13BrN2O B2854789 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide CAS No. 1385397-94-3](/img/structure/B2854789.png)
2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C15H11BrN2O It is a derivative of benzamide, featuring a bromine atom, a cyano group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide typically involves a multi-step process:
Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the desired position.
Nitrile Formation:
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or a similar reagent.
Coupling: The final step involves coupling the brominated, nitrile-substituted, and methylated intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: Amino-substituted benzamides.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, while the methylphenyl group provides additional interactions that enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2-methylphenyl)benzamide: Lacks the cyano group, which affects its reactivity and applications.
N-(2-Cyano-2-methylphenyl)benzamide:
2-Bromo-N-(2-methylphenyl)-2-cyanobenzamide: A structural isomer with different positioning of functional groups, leading to varied properties.
Uniqueness
2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide is unique due to the combination of its bromine, cyano, and methylphenyl groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-bromo-N-[cyano-(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-6-2-3-7-12(11)15(10-18)19-16(20)13-8-4-5-9-14(13)17/h2-9,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYVXHSYQOMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluoro-4-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2854707.png)
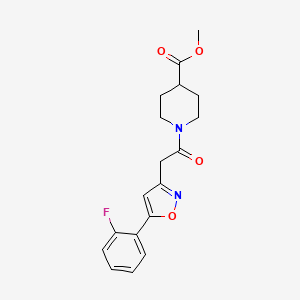
![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)
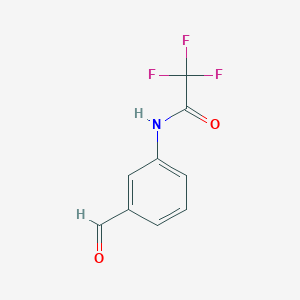
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)
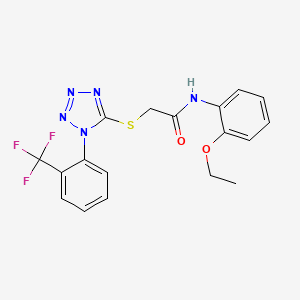
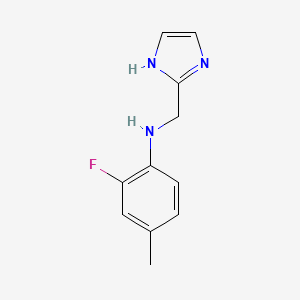
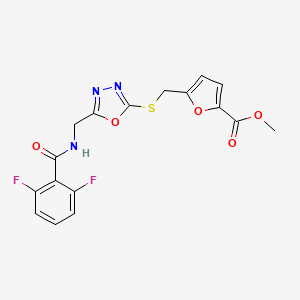
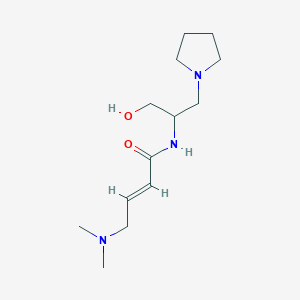
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)
